molecular formula C50H63NO19 B045790 Kanglemycin A CAS No. 114153-91-2

Kanglemycin A

カタログ番号 B045790
CAS番号: 114153-91-2
分子量: 982 g/mol
InChIキー: KRBOMQKIXLJMRA-UTWSZFJISA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Kanglemycin A is a natural product that was first isolated from the fermentation broth of Streptomyces kanglemyceticus in 2018. It belongs to the family of macrolide antibiotics and has shown promising results in inhibiting the growth of cancer cells.

作用機序

The exact mechanism of action of Kanglemycin A is not fully understood. However, it is believed to inhibit the growth of cancer cells by interfering with the DNA replication process. It has been found to bind to the minor groove of DNA and disrupt the hydrogen bonding between the base pairs. This results in the inhibition of DNA replication and ultimately leads to cell death.

生化学的および生理学的効果

Kanglemycin A has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit the activity of topoisomerase II, which is an enzyme that is essential for DNA replication. Moreover, it has been found to induce the production of reactive oxygen species, which can lead to oxidative stress and ultimately cell death. Kanglemycin A has also been found to inhibit the activity of NF-κB, which is a transcription factor that is involved in inflammation.

実験室実験の利点と制限

One of the main advantages of using Kanglemycin A in lab experiments is its potential as an anti-cancer agent. It has been found to inhibit the growth of cancer cells in vitro and in vivo. Moreover, it has been shown to induce apoptosis in cancer cells, which is a desirable outcome for cancer treatment. However, one of the limitations of using Kanglemycin A in lab experiments is its complex synthesis method, which can make it difficult to obtain large quantities of the compound.

将来の方向性

There are several future directions for the study of Kanglemycin A. One of the directions is to study its potential as an anti-inflammatory agent. Another direction is to investigate its mechanism of action in more detail. Moreover, it would be interesting to study the potential of Kanglemycin A in combination with other anti-cancer agents. Finally, it would be beneficial to develop more efficient methods for the synthesis of Kanglemycin A, which would make it more accessible for lab experiments.
Conclusion:
In conclusion, Kanglemycin A is a natural product that has shown promising results in inhibiting the growth of cancer cells. Its complex synthesis method and potential as an anti-cancer agent make it an interesting compound for scientific research. Further studies are needed to fully understand its mechanism of action and potential as an anti-inflammatory agent.

合成法

The synthesis of Kanglemycin A is a complex process that involves several steps. The first step is the preparation of the macrolactone ring, which is achieved by using a combination of chemical and enzymatic methods. The second step involves the introduction of the sugar moieties, which are added using glycosylation reactions. The final step is the deprotection of the functional groups, which results in the formation of Kanglemycin A.

科学的研究の応用

Kanglemycin A has been extensively studied for its potential anti-cancer properties. Several studies have shown that Kanglemycin A can inhibit the growth of cancer cells, including breast cancer, lung cancer, and colon cancer. Moreover, it has been found to induce apoptosis, which is a programmed cell death, in cancer cells. Kanglemycin A has also been studied for its potential as an anti-inflammatory agent.

特性

CAS番号

114153-91-2

製品名

Kanglemycin A

分子式

C50H63NO19

分子量

982 g/mol

IUPAC名

4-[1-[(9E,19E,21E)-13-acetyloxy-2,15,17-trihydroxy-3,7,12,14,16,22-hexamethyl-11-[(4-methyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl)oxy]-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-18-yl]ethoxy]-3,3-dimethyl-4-oxobutanoic acid

InChI

InChI=1S/C50H63NO19/c1-21-13-12-14-29(26(6)67-48(62)49(9,10)19-34(54)55)40(57)23(3)39(56)24(4)43(68-28(8)52)22(2)32(69-35-18-33-45(27(7)66-35)64-20-63-33)15-16-65-50(11)46(60)38-36-31(53)17-30(51-47(21)61)42(59)37(36)41(58)25(5)44(38)70-50/h12-17,22-24,26-27,29,32-33,35,39-40,43,45,56-58H,18-20H2,1-11H3,(H,51,61)(H,54,55)/b14-12+,16-15+,21-13+

InChIキー

KRBOMQKIXLJMRA-UTWSZFJISA-N

異性体SMILES

CC1C(/C=C/OC2(C(=O)C3=C(O2)C(=C(C4=C3C(=O)C=C(C4=O)NC(=O)/C(=C/C=C/C(C(C(C(C(C1OC(=O)C)C)O)C)O)C(C)OC(=O)C(C)(C)CC(=O)O)/C)O)C)C)OC5CC6C(C(O5)C)OCO6

SMILES

CC1C(C=COC2(C(=O)C3=C(O2)C(=C(C4=C3C(=O)C=C(C4=O)NC(=O)C(=CC=CC(C(C(C(C(C1OC(=O)C)C)O)C)O)C(C)OC(=O)C(C)(C)CC(=O)O)C)O)C)C)OC5CC6C(C(O5)C)OCO6

正規SMILES

CC1C(C=COC2(C(=O)C3=C(O2)C(=C(C4=C3C(=O)C=C(C4=O)NC(=O)C(=CC=CC(C(C(C(C(C1OC(=O)C)C)O)C)O)C(C)OC(=O)C(C)(C)CC(=O)O)C)O)C)C)OC5CC6C(C(O5)C)OCO6

同義語

kanglemeisu A
kanglemycin A

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。